molecular formula C9H4F5NO2S B12879869 2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole

2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole

Cat. No.: B12879869
M. Wt: 285.19 g/mol
InChI Key: IQHXNIJGMKXBIH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both difluoromethoxy and trifluoromethylthio groups attached to a benzo[d]oxazole ring. It is a white or light yellow crystalline solid with significant thermal stability and low volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenols with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of catalysts such as tetramethylthiuram disulfide (TMTD) in water, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of environmentally benign methods, such as using water as a solvent, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethylthio groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole is unique due to the presence of both difluoromethoxy and trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in various fields .

Properties

Molecular Formula

C9H4F5NO2S

Molecular Weight

285.19 g/mol

IUPAC Name

2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C9H4F5NO2S/c10-7(11)17-8-15-5-3-4(18-9(12,13)14)1-2-6(5)16-8/h1-3,7H

InChI Key

IQHXNIJGMKXBIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)N=C(O2)OC(F)F

Origin of Product

United States

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